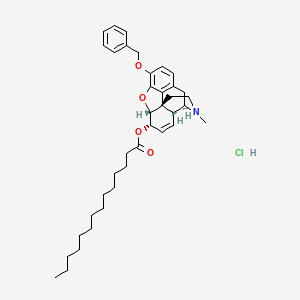
Myrophine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myrophine hydrochloride, also known as myristylbenzylmorphine hydrochloride, is an opiate analogue developed in 1952. It is a derivative of morphine, substituted with a 3-benzyl group and a 6-myristyl chain. This compound is metabolized to form benzylmorphine and further to morphine, making it a long-acting prodrug for morphine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myrophine hydrochloride involves several steps. The starting material, ethanol amine, undergoes a condensation reaction with phenyl aldehyde to generate N-benzyl ethanol amine. This intermediate reacts with chlorpromazine chloride or bromidepropionyl bromide to form a homologous N-halogenated propionyl group-N-benzyl ethanol amine. A ring-closing reaction then produces a seven-membered ring intermediate, which is converted under reducing conditions to another intermediate. Finally, the target compound, this compound, is obtained under oxidation-reduction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of cost-effective raw materials and environmentally friendly conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Myrophine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include benzylmorphine and morphine, which are the active metabolites of this compound .
科学研究应用
Myrophine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of opiate analogues.
Biology: It is used to study the metabolism and pharmacokinetics of opiate derivatives.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new analgesic drugs and formulations
作用机制
Myrophine hydrochloride exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. It primarily targets the mu-opioid receptor, leading to the activation of molecular signaling pathways that mediate analgesia, drowsiness, and changes in mood. The compound is metabolized to benzylmorphine and morphine, which further enhance its analgesic effects .
相似化合物的比较
Similar Compounds
Morphine: The parent compound of myrophine hydrochloride, known for its potent analgesic properties.
Codeine: A less potent opiate used for mild to moderate pain relief.
Hydromorphone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its long-acting prodrug nature, which allows for sustained analgesic effects. Its structural modifications, including the 3-benzyl group and 6-myristyl chain, differentiate it from other opiates and contribute to its distinct pharmacological profile .
属性
CAS 编号 |
108016-75-7 |
|---|---|
分子式 |
C38H52ClNO4 |
分子量 |
622.3 g/mol |
IUPAC 名称 |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C38H51NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-19-34(40)42-33-23-21-30-31-26-29-20-22-32(41-27-28-17-14-13-15-18-28)36-35(29)38(30,37(33)43-36)24-25-39(31)2;/h13-15,17-18,20-23,30-31,33,37H,3-12,16,19,24-27H2,1-2H3;1H/t30-,31+,33-,37-,38-;/m0./s1 |
InChI 键 |
OIJOFEMANOKQAR-VRVMWUCTSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


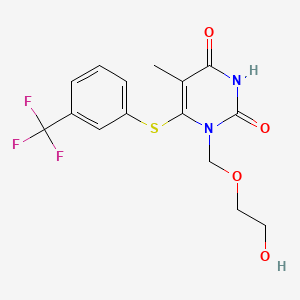
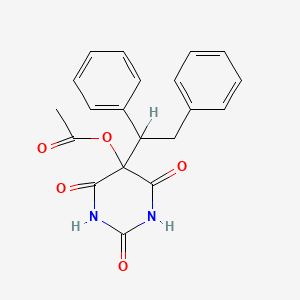
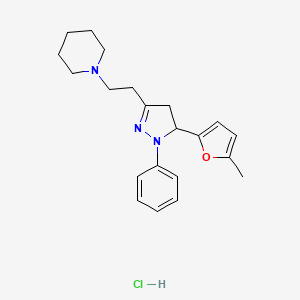
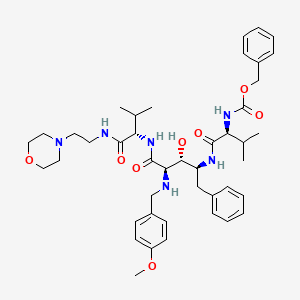
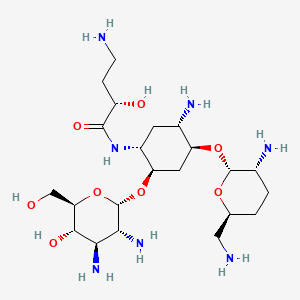
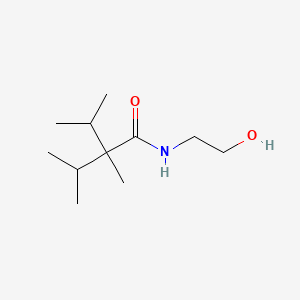
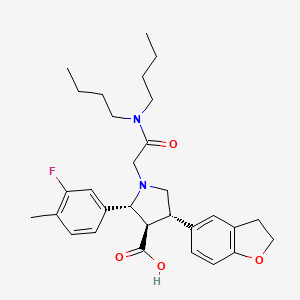
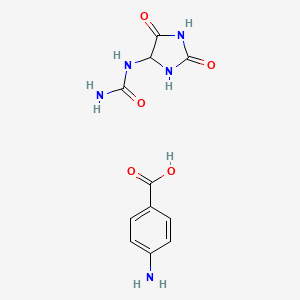

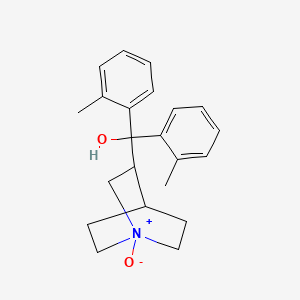
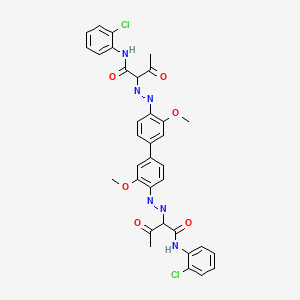
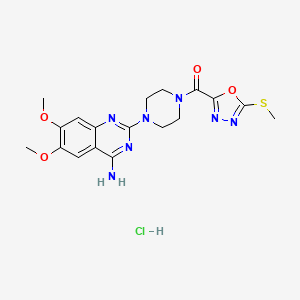
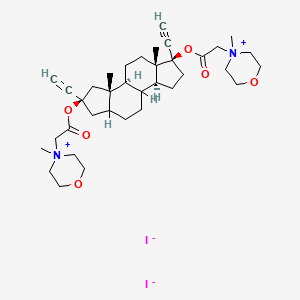
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
